2-Ethoxy-4-fluoro-5-methylphenylboronic acid
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Overview
Description
2-Ethoxy-4-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3 and a molecular weight of 198.00 g/mol . It is used in various chemical reactions, particularly in the field of organic synthesis, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-fluoro-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction typically occurs under mild conditions and can be carried out in various solvents, including tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale borylation reactions using automated reactors. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-fluoro-5-methylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as THF or DMF.
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Scientific Research Applications
2-Ethoxy-4-fluoro-5-methylphenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluoro-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethoxy-4-fluoro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which includes an ethoxy group, a fluoro group, and a methyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
(2-ethoxy-4-fluoro-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-9-5-8(11)6(2)4-7(9)10(12)13/h4-5,12-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVUZOVMQMSZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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